2-(Benzenesulfonyl)-1,2-oxazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)-1,2-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXGWOVTRAITIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzenesulfonyl 1,2 Oxazolidine and Its Derivatives
Strategies for the Formation of the 1,2-Oxazolidine Ring with N-Sulfonylation
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. These methods involve the formation of the core ring structure from a linear precursor that already contains most or all of the necessary atoms.
Intramolecular cyclization is a powerful strategy for forming the 1,2-oxazolidine ring. This approach typically begins with a linear precursor, such as an N-sulfonylated γ-amino alcohol or a related derivative. The key step involves the formation of the N-O bond to close the five-membered ring. For instance, the synthesis of oxazolidin-2-ones, which are structurally related to 1,2-oxazolidines, can be achieved through the intramolecular cyclization of N-(2-hydroxyethyl)amides. This dehydrative cyclization can be promoted by various reagents, and the mechanism often involves the activation of the hydroxyl group, followed by nucleophilic attack by the amide nitrogen mdpi.com. A similar principle can be applied to precursors bearing a sulfonyl group instead of a carbonyl group.
Another related intramolecular approach involves the Curtius rearrangement. An asymmetric aldol (B89426) addition can produce a chiral adduct, which, upon treatment with an azide (B81097) source like trimethylsilyl azide, undergoes a modified Curtius reaction. This process involves the formation of an acyl azide, which then rearranges to an isocyanate intermediate that cyclizes in situ to form the oxazolidin-2-one ring nih.gov. This method provides excellent stereochemical control over the newly formed vicinal stereocenters.
A more modern and atom-economical approach to forming N-sulfonylated heterocycles involves transition metal-catalyzed C-H amination. This powerful technique allows for the direct conversion of a C-H bond into a C-N bond, facilitating ring closure. Dirhodium(II) carboxylate complexes are particularly effective catalysts for this transformation. nih.govnih.govresearchgate.net
The general strategy involves a precursor containing an N-sulfonylamino group or a derivative, such as an N-mesyloxycarbamate. In the presence of a rhodium catalyst, a highly reactive rhodium nitrenoid intermediate is generated. This intermediate can then undergo an intramolecular C-H insertion reaction at a suitable alkyl position (typically γ or δ) to form the heterocyclic ring. nih.govresearchgate.netnih.govbohrium.com This method is stereospecific, meaning the stereochemistry of the starting material is retained in the product nih.gov.
While broadly applied for the synthesis of various N-heterocycles, including oxazolidinones from carbamates and 1,3-oxazinan-2-ones from sulfamate esters, this protocol is a viable and potent strategy for constructing 2-(benzenesulfonyl)-1,2-oxazolidine derivatives from appropriate N-benzenesulfonyl-protected amino alcohol precursors. nih.govnih.govdovepress.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization.
Table 1: Examples of Rhodium-Catalyzed C-H Amination for Oxazolidinone Synthesis
| Precursor | Catalyst | Oxidant/Additive | Product | Yield (%) | Reference |
| 2-Phenylethyl N-mesyloxycarbamate | Rh₂(esp)₂ | K₂CO₃ | 5-Phenyl-1,3-oxazolidin-2-one | 95 | researchgate.net |
| n-Hexyl N-mesyloxycarbamate | Rh₂(OAc)₄ | K₂CO₃ | 5-Butyl-1,3-oxazolidin-2-one | 75 | researchgate.net |
| (1R,2S)-Indanyl N-mesyloxycarbamate | Rh₂(oct)₄ | K₂CO₃ | cis-Fused indane-oxazolidinone | 91 | nih.gov |
| Substituted N-mesyloxycarbamate | Rh₂(oct)₄ | K₂CO₃ | trans-4,5-Disubstituted oxazolidinone | 78 | nih.gov |
Cycloaddition Reactions
Cycloaddition reactions provide a convergent and often highly stereoselective route to cyclic compounds by combining two or more unsaturated molecules.
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocycles. wikipedia.org In the context of 1,2-oxazolidine synthesis, this would typically involve the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile) to form an isoxazolidine (B1194047) ring. mdpi.comrsc.orgqu.edu.sa To generate a this compound, one of the reactants must contain the N-sulfonyl moiety.
For instance, a cascade [3+2] annulation reaction has been developed between β-oxo-acrylamides and cyclic N-sulfonyl ketimines. This process, catalyzed by a simple base like triethylamine, proceeds under mild conditions to afford sultam-fused imidazolidinone derivatives with excellent diastereoselectivity researcher.life. While this specific example leads to an imidazolidinone, the principle of using an N-sulfonyl imine as a component in a cycloaddition highlights a viable strategy. A similar approach using an N-sulfonyl nitrone as the 1,3-dipole or an N-sulfonylated alkene as the dipolarophile could theoretically yield the desired N-sulfonylated 1,2-oxazolidine ring system. The regioselectivity of such reactions would be governed by frontier molecular orbital (FMO) theory wikipedia.orgmdpi.com.
The reaction between epoxides and isocyanates is a well-established method for synthesizing oxazolidin-2-one rings, which are derivatives of 1,2-oxazolidines. This transformation is effectively a [3+2] cycloaddition. The use of a sulfonyl isocyanate, such as chlorosulfonyl isocyanate (CSI) or benzenesulfonyl isocyanate, provides a direct route to N-sulfonylated oxazolidinones.
The reaction of various epoxides with chlorosulfonyl isocyanate can be performed as a one-pot synthesis under mild, metal-free conditions. nih.govbeilstein-journals.orgbeilstein-archives.org The reaction typically proceeds in a solvent like dichloromethane (DCM) and often produces the corresponding N-chlorosulfonyl oxazolidinone, which can be subsequently hydrolyzed or derivatized. nih.govbeilstein-journals.org Computational studies have shown that the cycloaddition proceeds through an asynchronous concerted mechanism nih.govbeilstein-journals.orgbeilstein-archives.org. The reaction is versatile, accommodating a range of substituted epoxides.
Table 2: Synthesis of Oxazolidinones from Epoxides and Chlorosulfonyl Isocyanate (CSI)
| Epoxide Substrate | Solvent | Product (N-chlorosulfonyl oxazolidinone derivative) | Yield (%) | Reference |
| Styrene oxide | Dichloromethane | 5-Phenyl-3-(chlorosulfonyl)oxazolidin-2-one | 45 | beilstein-archives.org |
| 1,2-Epoxy-3-phenoxypropane | Dichloromethane | 5-(Phenoxymethyl)-3-(chlorosulfonyl)oxazolidin-2-one | 42 | beilstein-archives.org |
| Cyclohexene oxide | Dichloromethane | Fused cyclohexyl-3-(chlorosulfonyl)oxazolidin-2-one | 43 | beilstein-archives.org |
| 1,2-Epoxy-3-phenylpropane | Dichloromethane | 5-Benzyl-3-(chlorosulfonyl)oxazolidin-2-one | 40 | beilstein-archives.org |
Asymmetric (3+2) Annulation Strategies from N-Sulfonylaziridines and Aldehydes Leading to Functionalized Oxazolidines
A robust and stereoselective method for the synthesis of functionalized 2-(sulfonyl)-1,2-oxazolidines is the asymmetric (3+2) annulation of N-sulfonylaziridines with aldehydes. This approach typically utilizes a chiral Lewis acid catalyst to activate the aziridine, which then behaves as a 1,3-dipole equivalent and reacts with the aldehyde to construct the five-membered oxazolidine (B1195125) ring.
Significant research has demonstrated the efficacy of a salen–scandium(III) triflate complex in catalyzing this transformation. The reaction between dialkyl 1-sulfonylaziridine-2,2-dicarboxylates and various aldehydes proceeds to afford optically active functionalized oxazolidine derivatives. This method is characterized by moderate to good yields, high diastereoselectivities, and good to excellent enantioselectivities. The proposed mechanism suggests that the chiral scandium complex coordinates with the reactants, thereby controlling the stereochemical outcome of the annulation. The scope of the reaction is broad, accommodating both aromatic and aliphatic aldehydes.
Table 1: Salen–Sc(OTf)₃ Complex-Catalyzed Asymmetric (3+2) Annulation
| Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | 75 | >20:1 | 92 |
| 4-Methylbenzaldehyde | 72 | >20:1 | 93 |
| 4-Methoxybenzaldehyde | 68 | >20:1 | 91 |
| 4-Chlorobenzaldehyde | 81 | >20:1 | 94 |
| 2-Naphthaldehyde | 78 | >20:1 | 95 |
| Cinnamaldehyde | 65 | >20:1 | 88 |
Oxidation-Based Synthetic Routes
Oxidation reactions offer an alternative synthetic entry into N-sulfonylated oxazolidines, either by direct oxidation of acyclic precursors or through the activation of pre-formed three-membered rings.
Oxidation of N-Sulfonyl Imines
The preparation of N-sulfonyloxaziridines is commonly achieved through the oxidation of the corresponding N-sulfonyl imines. These imines, which can be synthesized by the condensation of sulfonamides with aldehydes, are treated with an oxidizing agent to form the strained three-membered oxaziridine ring. Commonly employed oxidants for this transformation include meta-chloroperoxybenzoic acid (mCPBA) or potassium peroxymonosulfate (Oxone®). The reaction is typically performed under buffered conditions to prevent side reactions. This method serves as an indirect route to oxazolidines, as the resulting oxaziridines can be used as precursors, as detailed in the following section. Furthermore, the development of catalytic asymmetric oxidation of N-sulfonyl imines allows for the synthesis of chiral N-sulfonyloxaziridines with high enantioselectivity, providing access to enantioenriched building blocks.
Activation of N-Sulfonyl Oxaziridines as Precursors
N-sulfonyl oxaziridines, accessible from the oxidation of N-sulfonyl imines, are valuable precursors for the synthesis of 1,2-oxazolidines. The strained three-membered ring of the oxaziridine can be activated by a Lewis acid, which coordinates to the nitrogen or oxygen atom, enhancing the electrophilicity of the molecule. This activation facilitates the cleavage of the weak N-O bond.
In the presence of an alkene, the activated oxaziridine can undergo a formal [3+2] cycloaddition reaction. This process involves the ring-opening of the oxaziridine to generate a nitrone-like intermediate, which is then trapped by the alkene to form the five-membered 1,2-oxazolidine ring. This strategy provides a complementary approach to access substituted oxazolidines. For instance, an iron(II)-catalyzed asymmetric aminohydroxylation of alkenes with N-sulfonyl oxaziridines has been shown to produce a variety of oxazolidine products.
Multi-component Reaction Approaches for N-Sulfonylated Oxazolidines
Multi-component reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules like N-sulfonylated oxazolidines in a single step from readily available starting materials. One such approach involves the reaction of a sulfonyl azide, an aldehyde, and an alkene.
While not a direct synthesis of 1,2-oxazolidines, a related three-component reaction of proline, aldehydes, and sulfonyl azides leads to the formation of N-sulfonylamidines. In a more relevant, albeit less common, strategy, it is proposed that a sulfonyl-nitrene, generated in situ from a sulfonyl azide or via the oxidation of a sulfonamide, could undergo a [3+2] cycloaddition with an alkene and an aldehyde component. However, specific and broadly applicable examples of this direct MCR to form 2-(benzenesulfonyl)-1,2-oxazolidines are not widely documented, with many MCRs leading to other classes of sulfonylated heterocycles such as N-sulfonylamidines or 1-sulfonyl-1,2,3-triazoles. The development of such a direct multi-component route remains an area of interest in synthetic chemistry.
Functional Group Interconversion and Derivatization for Benzenesulfonyl Introduction
An alternative to constructing the N-sulfonylated oxazolidine ring from acyclic precursors is to introduce the benzenesulfonyl group onto a pre-formed 1,2-oxazolidine scaffold.
Sulfonylation of Pre-existing 1,2-Oxazolidine Scaffolds
This method involves the direct N-sulfonylation of a 1,2-oxazolidine containing a secondary amine (N-H) functionality. The reaction is a standard procedure in organic synthesis where the oxazolidine is treated with benzenesulfonyl chloride in the presence of a suitable base.
The base, typically a tertiary amine such as triethylamine or pyridine, deprotonates the nitrogen of the oxazolidine, generating a nucleophilic amide anion. This anion then attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, displacing the chloride ion and forming the desired N-S bond to yield the this compound. This straightforward approach is particularly advantageous when the parent 1,2-oxazolidine is readily available through other synthetic routes, such as the condensation of a 1,3-amino alcohol with an aldehyde. The reaction is generally high-yielding and proceeds under mild conditions.
Selective Introduction of the Benzenesulfonyl Moiety
The introduction of a benzenesulfonyl group onto the nitrogen atom of a 1,2-oxazolidine ring is a critical step in the synthesis of the target compound. This transformation can be achieved through the reaction of a pre-formed 1,2-oxazolidine with benzenesulfonyl chloride in the presence of a suitable base. The choice of base is crucial to deprotonate the nitrogen atom, facilitating its nucleophilic attack on the sulfonyl chloride. Common bases for this type of reaction include triethylamine, pyridine, or stronger, non-nucleophilic bases like sodium hydride, depending on the acidity of the N-H bond in the oxazolidine.
The reaction conditions, such as solvent and temperature, would need to be optimized to ensure high yields and minimize potential side reactions. Aprotic solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile are typically employed to avoid interference with the reactive intermediates. The reaction is generally carried out at room temperature or below to control its exothermicity.
A plausible reaction scheme is presented below:
Enantioselective Synthesis of this compound and its Enantiomers
Achieving an enantioselective synthesis of this compound is a significant objective, as the stereochemistry of such compounds can be crucial for their potential applications. Two primary strategies are employed for the asymmetric synthesis of related heterocyclic compounds: asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in N-Sulfonyl Oxazolidine Formation
Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched products. While specific catalytic systems for the direct asymmetric synthesis of this compound are not well-established, methodologies developed for other N-sulfonylated heterocycles can provide valuable insights. For instance, transition metal-catalyzed reactions, particularly with rhodium and copper, have shown great promise in the asymmetric synthesis of nitrogen-containing rings. nih.govelsevierpure.com
One potential catalytic approach could involve the intramolecular cyclization of a suitably functionalized precursor, where a chiral catalyst controls the stereochemical outcome of the ring-forming step. For example, an N-benzenesulfonylated homoallylic amine with a terminal hydroxyl group could undergo a catalyzed intramolecular aminohydroxylation or a related cyclization reaction. The choice of a chiral ligand, which coordinates to the metal center, would be paramount in inducing enantioselectivity.
Below is a table summarizing catalyst systems used in the asymmetric synthesis of related N-sulfonylated heterocycles, which could be adapted for the synthesis of this compound.
| Catalyst System | Ligand Type | Potential Application | Key Features |
| Rhodium(II) Carboxylates | Chiral Carboxamidates | Intramolecular C-H Amination | High turnover numbers and enantioselectivities in the formation of N-sulfonylated rings. nih.gov |
| Copper(I) Complexes | Chiral Bisoxazolines (BOX) | Intramolecular Aminohydroxylation | Readily available catalysts and ligands, good to excellent enantioselectivities. |
| Palladium(0) Complexes | Chiral Phosphine Ligands (e.g., BINAP) | Intramolecular Aminoalkoxylation | Versatile for various substrates, high enantioselectivities reported for related systems. |
Table 1: Potential Catalyst Systems for the Asymmetric Synthesis of this compound
Application of Chiral Auxiliaries in the Synthesis of N-Sulfonylated Oxazolidines
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. researchgate.net In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.
For the synthesis of enantiomerically pure this compound, a chiral auxiliary could be incorporated into the precursor molecule. For example, a chiral alcohol could be used to introduce a stereocenter that directs the diastereoselective cyclization to form the oxazolidine ring. Subsequent removal of the directing group would yield the enantiomerically enriched product.
A prominent class of chiral auxiliaries used in asymmetric synthesis are the Evans-type oxazolidinones, which are derived from amino acids. nih.gov While these are typically used to direct reactions on an acyl group attached to the nitrogen, the underlying principles of stereocontrol could be adapted. A strategy might involve the use of a chiral amino alcohol as a precursor, which, after N-sulfonylation, could undergo a diastereoselective intramolecular cyclization.
The diastereoselectivity of such a cyclization would be influenced by the steric and electronic properties of the chiral auxiliary. The choice of the auxiliary and the reaction conditions would be critical for achieving high diastereomeric excess. The table below outlines some common chiral auxiliaries and their potential application in the synthesis of chiral 1,2-oxazolidines.
| Chiral Auxiliary Source | Auxiliary Type | Potential Synthetic Strategy | Expected Outcome |
| (S)-Phenylalaninol | Amino alcohol | Diastereoselective intramolecular cyclization of an N-sulfonylated derivative. | Formation of a diastereomerically enriched N-sulfonylated 1,2-oxazolidine. |
| (1R,2S)-Ephedrine | Amino alcohol | Use as a chiral ligand in a metal-catalyzed cyclization or as a covalently bound auxiliary. | Control over the absolute stereochemistry of the newly formed stereocenters. |
| (R)-2-Amino-2-phenylethanol | Amino alcohol | Asymmetric ring-opening of a meso-epoxide followed by N-sulfonylation and cyclization. | Enantiomerically enriched 1,2-oxazolidine precursor. |
Table 2: Chiral Auxiliaries Potentially Applicable to the Synthesis of this compound
Chemical Reactivity and Mechanistic Pathways of 2 Benzenesulfonyl 1,2 Oxazolidine
Ring-Opening Reactions and Associated Mechanisms
The presence of the N-benzenesulfonyl group significantly influences the stability of the 1,2-oxazolidine ring, rendering it prone to ring-opening reactions under various conditions. This reactivity is largely driven by the release of ring strain and the ability of the sulfonyl group to stabilize potential anionic intermediates or act as a good leaving group in conjunction with the ring fragment.
The electron-withdrawing nature of the benzenesulfonyl group polarizes the N-S bond and reduces the electron density on the nitrogen atom, which in turn affects the adjacent C-N and N-O bonds within the ring. This electronic effect makes the carbon atoms of the oxazolidine (B1195125) ring, particularly the C5 atom adjacent to the oxygen, susceptible to attack by nucleophiles.
The reaction of N-sulfonylated heterocycles with nucleophiles is a well-established method for ring-opening. For instance, acidic sulfonimide nucleophiles have been shown to open 2-oxazoline rings to furnish sulfonimidation products. umich.edu While 2-(benzenesulfonyl)-1,2-oxazolidine is a saturated system, the underlying principle of nucleophilic attack leading to ring cleavage is analogous. The mechanism typically involves the nucleophile attacking one of the ring's electrophilic carbon centers, leading to the cleavage of a C-O or C-N bond, often facilitated by the release of strain energy inherent in the five-membered ring. nih.gov In the case of this compound, nucleophilic attack at C5 would lead to the cleavage of the C5-O bond, while an attack at C3 would cleave the C3-N bond. The regioselectivity of this attack is influenced by steric and electronic factors of both the substrate and the incoming nucleophile.
Oxazolidine rings are generally susceptible to hydrolysis, a reaction that reverts them to their constituent amino alcohols and carbonyl compounds. wikipedia.org The rate and extent of this hydrolysis are highly dependent on the pH of the medium. Studies on various oxazolidine derivatives have shown that they undergo facile and complete hydrolysis across a wide pH range, typically from 1 to 11. nih.gov
The hydrolysis rates are subject to general acid-base catalysis and are strongly pH-dependent. nih.gov For many oxazolidines, sigmoidal pH-rate profiles are observed, with maximum reaction rates often occurring in the neutral to the basic range (pH > 7). nih.gov The stability of the this compound ring in aqueous media is expected to be similarly influenced by pH. The presence of the benzenesulfonyl group, being strongly electron-withdrawing, may affect the pKa of the molecule and the kinetics of the hydrolytic cleavage compared to N-alkyl or N-acyl oxazolidines.
Table 1: Half-lives of Hydrolysis for Various Ephedrine Oxazolidines at pH 7.40 and 37°C
| Carbonyl Component | Half-life |
|---|---|
| Formaldehyde | 5 sec |
| Propionaldehyde | 18 sec |
| Benzaldehyde | 5 min |
| Salicylaldehyde | 5 sec |
| Pivalaldehyde | 30 min |
| Acetone | 4 min |
| Cyclohexanone | 6 min |
Data adapted from studies on oxazolidines derived from (-)-ephedrine to illustrate the influence of substituents on hydrolysis rates. nih.gov
Both acids and bases can catalyze the ring-opening of oxazolidine structures. The N-benzenesulfonyl group plays a crucial role in these catalyzed pathways by activating the ring system.
Acid-Catalyzed Mechanism: In the presence of an acid, the ring-opening process is initiated by the protonation of one of the heteroatoms. Protonation of the ring oxygen atom enhances the electrophilicity of the adjacent C5 carbon, making it more susceptible to nucleophilic attack by the conjugate base of the acid or a solvent molecule like water. nih.govwikipedia.org Lewis acids can also be employed to activate N-sulfonylated rings toward nucleophilic attack. nih.gov The subsequent cleavage of the C-O bond relieves the ring strain and leads to the formation of a linear amino alcohol derivative.
Base-Catalyzed Mechanism: Under basic conditions, the ring-opening can proceed via a different mechanism. A strong base can directly attack one of the ring carbons, leading to cleavage. Alternatively, for certain substituted oxazolidinones, a base can promote a tandem ring-opening/ring-closing reaction. rsc.org In the context of this compound, a base-catalyzed pathway would likely involve nucleophilic attack by the base (e.g., hydroxide) on a ring carbon, initiating the cleavage of the heterocyclic system. The reaction rates in neutral and basic solutions have been shown to decrease with increasing steric hindrance from substituents on the ring. nih.gov
Reactivity at the Benzenesulfonyl Moiety
Beyond the reactivity of the heterocyclic ring itself, the benzenesulfonyl group offers a site for chemical modification.
The N-S bond in sulfonamides can be cleaved under specific conditions, most commonly reductive cleavage. This allows for the removal of the benzenesulfonyl group, which is often used as a protecting group for amines. Various reagents and conditions can be employed for this transformation, providing a pathway to N-unsubstituted 1,2-oxazolidine or its ring-opened derivatives. For example, acylation of an oxazolidine followed by specific reaction conditions can lead to the cleavage of ring structures. google.com The cleavage of the sulfonyl group is a critical step in synthetic sequences where the oxazolidine moiety is used as a chiral auxiliary or a synthetic intermediate.
Stereoselective Transformations Directed by the 1,2-Oxazolidine Scaffold
When the 1,2-oxazolidine ring is chiral, either through substitution on the ring or by being fused to a chiral framework, it can serve as a powerful stereodirecting element in chemical reactions. The rigid conformation of the five-membered ring can effectively shield one face of the molecule, forcing incoming reagents to attack from the less sterically hindered direction.
Research on pinane-based systems, where an oxazolidine ring is fused to the chiral pinane skeleton, demonstrates this principle. The inherent chirality of the terpene framework directs stereoselective aminohydroxylation and subsequent transformations. beilstein-journals.orgnih.gov The stereochemistry of these fused oxazolidinone systems was confirmed through 2D NMR and X-ray crystallography. beilstein-journals.orgnih.gov Similarly, a chiral center on a substituted this compound can direct the stereochemical outcome of reactions at adjacent positions or on substituents. This stereocontrol is fundamental in asymmetric synthesis, where the oxazolidine scaffold can be used to introduce new stereocenters with high fidelity before being cleaved or transformed in a later step.
Table 2: Examples of Stereoselective Reactions Directed by Oxazolidine-Related Scaffolds
| Starting Material Type | Reaction | Key Feature | Outcome |
|---|---|---|---|
| Pinane-fused carbamate (B1207046) | Stereoselective aminohydroxylation | The chiral pinane backbone directs the approach of the reagent. | Formation of a pinane-fused oxazolidin-2-one with high stereoselectivity. beilstein-journals.orgnih.gov |
| Chiral oxazolidinone auxiliary | Asymmetric aldol (B89426) reaction | The substituents on the chiral auxiliary block one face of the enolate. | Highly diastereoselective formation of aldol adducts. wikipedia.orgmdpi.com |
Transition Metal-Catalyzed Reactivity Involving this compound
Transition metal catalysis provides a powerful avenue to unlock novel reactivity patterns for this compound, primarily by facilitating the cleavage of the N–O bond or other bonds within the heterocyclic ring.
Dirhodium(II) catalysts are exceptionally effective at promoting the decomposition of various precursors to generate highly reactive metal carbene intermediates. researchgate.net N-sulfonyl-1,2,3-triazoles, for example, readily undergo a denitrogenative reaction in the presence of rhodium(II) catalysts to form α-imino rhodium carbenes, also known as Rh(II)-azavinylcarbenes. acs.org These versatile intermediates can participate in a wide array of transformations, including formal [3+2] cycloadditions with isoxazoles to furnish polysubstituted 3-aminopyrroles. acs.org
The reactivity of these α-imino carbenoids extends to intramolecular processes, such as 1,2-acyl migrations that lead to ring expansion. rsc.org Research has also demonstrated that rhodium-catalyzed reactions of triazoles can lead to a 1,3-difunctionalization of the intermediate imino-carbene. researchgate.net While these reactions typically use triazoles as carbene precursors, the established reactivity of the N-sulfonyl group in modulating rhodium-catalyzed processes suggests that this compound could be a partner in such transformations. It could potentially react with an α-imino carbene or undergo a rhodium-catalyzed ring-opening to generate a novel reactive intermediate capable of further transformation. The interaction between different catalysts, such as rhodium and copper, can also lead to divergent reaction pathways, highlighting the critical role of the catalyst in product selection. nih.gov
Table 1: Representative Dirhodium Catalysts in Carbene Chemistry
| Catalyst | Common Name/Abbreviation | Key Features |
| Dirhodium(II) tetraacetate | Rh₂(OAc)₄ | Widely used, general-purpose catalyst for metal carbene transformations. |
| Dirhodium(II) tetrakis(perfluorobutyrate) | Rh₂(pfb)₄ | Highly reactive due to electron-withdrawing ligands, though often less selective. researchgate.net |
| Dirhodium(II) tetrakis(acetamide) | Rh₂(acam)₄ | Carboxamidate catalyst, generally offers higher selectivity at the cost of reactivity. researchgate.netnih.gov |
| Dirhodium(II) tetrakis(triphenylacetate) | Rh₂(O₂CCPh₃)₄ | Bulky carboxylate ligands that can enhance stereoselectivity. |
The chemistry of N-sulfonyl oxaziridines provides compelling insights into the potential copper-catalyzed reactivity of this compound. N-sulfonyl oxaziridines are activated by copper(II) catalysts, such as Cu(OTf)₂ or Cu(TFA)₂, reacting with styrenes and 1,3-dienes to afford 1,3-oxazolidines. nih.govacs.orgacs.org This transformation represents a formal aminohydroxylation of the alkene. acs.orgacs.orgresearchgate.net
The proposed mechanism involves electrophilic activation of the oxaziridine by the copper(II) catalyst, facilitating the cleavage of the N–O bond and subsequent attack by the alkene. acs.org This process is thought to proceed through a cationic intermediate, which accounts for the observed regioselectivity. nih.govacs.orgacs.org This copper-catalyzed methodology is particularly effective for substrates bearing electron-stabilizing groups and has been applied to the diastereoselective synthesis of complex, densely functionalized molecules. nih.govacs.org
Given that this compound also possesses an N-sulfonyl group activating an N–O bond, it is plausible that it could undergo similar copper-catalyzed ring-opening reactions in the presence of suitable nucleophiles. The versatility of copper catalysis is further demonstrated in its ability to facilitate tandem reactions, such as the decarboxylative/carboxylative cyclization to form oxazolidin-2-ones, highlighting its utility in constructing heterocyclic systems. researchgate.net
Table 2: Copper-Catalyzed Aminohydroxylation of Styrenes with an N-Sulfonyl Oxaziridine
| Styrene Substituent | Catalyst (mol %) | Yield of 1,3-Oxazolidine (%) | Diastereomeric Ratio (cis:trans) |
| H | Cu(TFA)₂ (2) | 98 | 1.8:1 |
| 4-Me | Cu(TFA)₂ (2) | 99 | 1.6:1 |
| 4-OMe | Cu(TFA)₂ (2) | 99 | 1.5:1 |
| 4-Cl | Cu(TFA)₂ (2) | 95 | 2.1:1 |
| 4-NO₂ | Cu(TFA)₂ (2) | 65 | 3.3:1 |
| Data derived from studies on N-sulfonyl oxaziridines, providing a model for potential reactivity. acs.org |
Palladium catalysts are well-known for their ability to perform a wide range of transformations, including cross-coupling and C–H functionalization reactions. Their application to heterocyclic chemistry often involves oxidative addition into a strained ring system, initiating a catalytic cycle. For N-sulfonyl heterocycles, palladium has been shown to catalyze the formal hydrogenolysis of racemic N-sulfonyloxaziridines, a reaction that proceeds via N–O bond cleavage and leads to highly enantiomerically enriched sultams. nih.gov This precedent is highly relevant, as it confirms that a Pd catalyst can activate the N–O bond in a related system.
Furthermore, palladium catalysis has been used to effect the ring-opening of oxazolidine derivatives. A novel synthetic route to N-alkenylisoquinolinones involves a sequential palladium-catalyzed cyclization and C₄–O bond cleavage of oxazolidines. rsc.org Other palladium-catalyzed transformations have been developed for oxazolidinones, including their formation from biscarbamates and their N-arylation with aryl bromides. nih.govresearchgate.netorganic-chemistry.org These examples collectively suggest that this compound could be a viable substrate for palladium-catalyzed reactions, potentially undergoing oxidative cleavage of the N–O or C–O bonds to generate intermediates for cross-coupling or other functionalizations.
Rearrangement Reactions and Structural Reorganizations
The strained five-membered ring of this compound, combined with the weak, electronically activated N–O bond, makes it susceptible to various rearrangement reactions. These structural reorganizations can be triggered by thermal, acidic, or basic conditions, leading to the formation of new, often more stable, isomeric structures.
While specific rearrangement pathways for this compound are not extensively documented, analogies can be drawn from related systems. For example, the nih.govacs.org-Wittig rearrangement has been observed in 2-aryloxazoline derivatives under the influence of a strong base. nih.gov The classic benzilic acid rearrangement, which converts 1,2-diketones into α-hydroxy carboxylic acids, is a formal 1,2-rearrangement that demonstrates the migration of alkyl or aryl groups. wikipedia.org
In the context of transition metal catalysis, gold(I) complexes have been shown to catalyze the rearrangement of propargylic carbamates to yield 5-methylene-1,3-oxazolidin-2-ones under mild conditions. organic-chemistry.org Similarly, rhodium-catalyzed reactions can involve rearrangement steps, such as the 1,2-acyl migration of an α-imino rhodium carbenoid intermediate. rsc.org Plausible rearrangement pathways for this compound could involve initial cleavage of the N–O bond to form a diradical or zwitterionic intermediate, followed by a sigmatropic rearrangement or the migration of a substituent to an adjacent atom. Such transformations could lead to ring-expanded or ring-contracted products or acyclic isomers, significantly broadening the synthetic utility of this heterocyclic scaffold.
Ring Expansion Reactions of 1,2-Oxazolidines
The ring expansion of heterocyclic compounds is a powerful synthetic tool for accessing larger ring systems. In the context of N-sulfonylated heterocycles, ring expansion reactions have been documented, particularly for strained three-membered rings like aziridines. For instance, N-tosylaziridines have been shown to undergo cycloaddition reactions with carbon dioxide, catalyzed by lithium bromide, to yield five-membered cyclic urethanes, specifically N-tosyl-1,3-oxazolidin-2-ones researchgate.net. This transformation represents a formal ring expansion of the aziridine ring through the incorporation of an external one-carbon component.
Further research is required to explore the potential for ring expansion reactions of this compound and to elucidate the mechanistic pathways that may be involved.
Rearrangements Involving Intermediate Species
Rearrangement reactions are fundamental processes in organic chemistry that allow for the structural reorganization of a molecule to form a constitutional isomer. These reactions often proceed through various intermediate species, including carbocations, carbanions, radicals, or ylides. For oxazolidine derivatives, a number of rearrangement reactions have been reported, although none specifically feature this compound as the substrate.
One pertinent example from the broader class of related heterocycles is the researchgate.netwikipedia.org-Wittig rearrangement observed in 2-(2-benzyloxy)aryloxazolines nih.gov. This reaction involves the treatment of the substrate with a strong base to generate a carbanionic intermediate, which then undergoes a rearrangement. Similarly, base-catalyzed rearrangements of allylic ammonium salts are known to proceed through ylide intermediates, leading to Stevens researchgate.netwikipedia.org and wikipedia.orgnih.gov sigmatropic rearrangement products rsc.org.
In the case of this compound, the presence of the benzenesulfonyl group could facilitate the formation of an adjacent carbanion (at the C3 or C5 position) upon treatment with a suitable base. A subsequent rearrangement could then be triggered, potentially involving the cleavage of the N-O bond. However, the specific nature of such a rearrangement and the structure of the resulting products have not been documented.
Another relevant area of study involves the oxidative rearrangement of α,β-unsaturated γ-lactams to vicinally substituted 2-oxazolidinones nih.gov. This transformation proceeds through an epoxy ester intermediate and involves a concerted 1,2-migration of a carbamate oxygen nih.gov. While this reaction produces an oxazolidinone rather than rearranging an existing oxazolidine, it highlights the types of skeletal reorganizations that can occur in related systems through discrete intermediates.
The intramolecular cyclization of N-arylsulfonyl derivatives of oxazolidinones has also been reported, where metalated intermediates react with the oxazolidinone carbonyl to form various sulfamyl-containing heterocycles nih.gov. This demonstrates the reactivity of the N-sulfonyl group in facilitating the formation of intermediates that can lead to molecular rearrangements.
Despite these examples from related systems, the specific rearrangement pathways of this compound involving intermediate species remain an uninvestigated area of its chemical reactivity.
Advanced Applications of 2 Benzenesulfonyl 1,2 Oxazolidine in Organic Synthesis
Role as Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. scielo.org.mxwikipedia.org The inherent chirality of the auxiliary creates a diastereomeric relationship with the newly formed stereocenter, allowing for the separation of diastereomers and subsequent removal of the auxiliary to yield an enantiomerically enriched product. scielo.org.mx Oxazolidinones, a class of compounds to which 2-(benzenesulfonyl)-1,2-oxazolidine is related, are widely recognized for their effectiveness as chiral auxiliaries in various asymmetric transformations. scielo.org.mxwikipedia.orgnih.govrsc.orgambeed.com
Directing Stereochemistry in Key Organic Transformations
The strategic placement of the benzenesulfonyl group on the 1,2-oxazolidine ring system plays a crucial role in its ability to direct stereochemistry. This electron-withdrawing group can influence the conformation of the molecule and the trajectory of incoming reagents, leading to high levels of diastereoselectivity in a variety of reactions.
One of the most significant applications of chiral oxazolidinone-based auxiliaries is in asymmetric alkylation reactions. rsc.orgwilliams.edu By attaching the auxiliary to a carbonyl compound, a chiral enolate can be generated. The subsequent alkylation of this enolate proceeds with a high degree of stereocontrol, dictated by the steric hindrance imposed by the auxiliary. williams.edu This method has proven to be reliable and predictable for establishing new stereocenters. williams.edu
Similarly, chiral oxazolidinones are extensively used in stereoselective aldol (B89426) reactions. scielo.org.mxwikipedia.org The formation of a (Z)-enolate through soft enolization, followed by reaction with an aldehyde, can generate two contiguous stereocenters with high diastereoselectivity. wikipedia.org The predictable stereochemical outcome is a key advantage of using these auxiliaries. wikipedia.org
The effectiveness of these auxiliaries is not limited to alkylations and aldol reactions. They have also been successfully employed in other key transformations, including Michael additions and Claisen rearrangements, demonstrating their broad utility in asymmetric synthesis. wikipedia.org
Table 1: Key Asymmetric Transformations Directed by Oxazolidinone-Based Chiral Auxiliaries
| Transformation | Description | Key Feature |
| Asymmetric Alkylation | Alkylation of chiral enolates derived from N-acyl oxazolidinones. | High diastereoselectivity in the formation of new C-C bonds. rsc.orgwilliams.edu |
| Asymmetric Aldol Reaction | Reaction of chiral enolates with aldehydes to form β-hydroxy carbonyl compounds. | Simultaneous and controlled formation of two contiguous stereocenters. scielo.org.mxwikipedia.org |
| Asymmetric Michael Addition | Conjugate addition of nucleophiles to α,β-unsaturated systems. | Stereoselective formation of 1,5-dicarbonyl compounds. wikipedia.org |
| Asymmetric Claisen Rearrangement | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement of allyl vinyl ethers. | Control over the stereochemistry of the newly formed C-C bond. wikipedia.org |
Applications in the Total Synthesis of Natural Products and Complex Compounds
The reliability and high stereocontrol offered by this compound and related chiral auxiliaries have made them indispensable tools in the total synthesis of complex, biologically active natural products. scielo.org.mxnih.govrsc.org The ability to introduce stereocenters with high fidelity at crucial stages of a synthetic sequence is paramount for achieving the desired target molecule.
For instance, the asymmetric alkylation strategy employing chiral oxazolidinones has been a key step in the synthesis of numerous natural products. rsc.org This approach allows for the efficient construction of chiral building blocks that are later elaborated into the final complex structure. The predictable stereochemical outcome simplifies the synthetic planning and execution. williams.edu
The synthesis of (-)-cytoxazone, a natural product with interesting biological properties, has been achieved using a strategy involving an asymmetric aldol reaction mediated by a chiral auxiliary. nih.gov This concise synthesis highlights the power of this methodology in rapidly accessing complex molecular targets. nih.gov
Utility as Building Blocks for Diverse Molecular Architectures
Beyond its role as a transient chiral director, the this compound scaffold can also serve as a versatile building block, becoming an integral part of the final molecular architecture. Its inherent functionality allows for its transformation into a variety of other important structural motifs.
Construction of Complex Nitrogen- and Oxygen-Containing Heterocycles
The 1,2-oxazolidine ring is a precursor to a range of other nitrogen- and oxygen-containing heterocycles. organic-chemistry.orgaksci.com The strained N-O bond can be selectively cleaved under various conditions, allowing for subsequent cyclization or rearrangement reactions to form new heterocyclic systems.
For example, intramolecular cyclization reactions of appropriately functionalized oxazolidinones can lead to the formation of lactams, which are important structural motifs in many pharmaceuticals. nih.gov The chirality embedded in the oxazolidinone precursor can be transferred to the resulting lactam, providing access to enantiomerically enriched heterocyclic compounds. nih.gov Furthermore, oxazolidinone derivatives are key intermediates in the synthesis of important antibacterial agents like linezolid. orientjchem.org
The versatility of the oxazolidinone core is further demonstrated by its use in the synthesis of various other heterocyclic systems, including oxazolines, imidazolidinones, and morpholinones. organic-chemistry.orgnih.govnih.govresearchgate.net
Synthesis of Chiral Amino Alcohols and Related Derivatives
Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are also valuable as chiral ligands in asymmetric catalysis. nih.gov The this compound ring system provides a convenient entry point for the synthesis of these important compounds.
Reductive cleavage of the N-O bond in the oxazolidine (B1195125) ring can unmask the 1,2-amino alcohol functionality. Since the oxazolidine can be prepared in an enantiomerically pure form, this strategy provides a direct route to chiral amino alcohols. This approach has been utilized in the synthesis of various amino alcohol derivatives. nih.gov
Precursors for Advanced Synthetic Intermediates
The reactivity of the this compound ring allows for its conversion into a variety of advanced synthetic intermediates. The benzenesulfonyl group can act as a leaving group or be modified to introduce other functionalities.
For example, N-aryl-5-(hydroxymethyl)-2-oxazolidinones are important intermediates for the synthesis of oxazolidinone antibacterial agents. orgsyn.org The development of novel and mild methods to access these intermediates, such as the alkylation of N-lithio-N-aryl carbamates with (R)-glycidyl butyrate, has expanded the scope and applicability of this class of compounds. orgsyn.org
Development as Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While oxazolidine derivatives are frequently employed in this context, specific literature detailing the direct use of This compound as a ligand is notably scarce. The parent 1,2-oxazolidine ring, also known as isoxazolidine (B1194047), is a five-membered heterocycle where the nitrogen and oxygen atoms are adjacent. The attachment of a benzenesulfonyl group to the nitrogen atom imparts specific electronic and steric properties.
However, the more widely studied isomers, N-acylated and N-sulfonylated 1,3-oxazolidin-2-ones , serve as instructive analogues for how such scaffolds are typically employed in catalysis. These compounds are not usually the final ligands themselves but are critical chiral auxiliaries or precursors for constructing more complex ligand systems. For instance, chiral 1,3-oxazolidin-2-ones are famously used as Evans auxiliaries, which direct stereoselective transformations. wikipedia.org
Furthermore, the chiral backbone of these oxazolidinones can be elaborated into well-established ligand classes. A key example is the transformation of an enantioenriched 4-substituted-2-oxazolidinone into a chiral β-amino alcohol, which is a fundamental building block for synthesizing ligands like bisoxazolines (BOX). This demonstrates the role of the oxazolidinone structure as a foundational element for creating potent ligands for asymmetric catalysis.
In the broader context of oxazolidine-containing ligands, phosphinooxazolines (PHOX ligands) represent a highly successful class. organic-chemistry.org These are bidentate ligands where the chiral oxazoline (B21484) moiety is responsible for inducing asymmetry in a wide array of metal-catalyzed reactions. organic-chemistry.org The synthesis of these ligands often starts from chiral amino alcohols, which are themselves readily accessible from the reduction of amino acids or the cleavage of chiral oxazolidinones.
While direct data on This compound is limited, the established utility of its structural relatives suggests a potential, yet underexplored, role as a precursor for novel ligand architectures. Its unique 1,2-N,O arrangement could lead to ligands with distinct coordination properties compared to the more common 1,3-substituted systems.
Derivatization for the Creation of Novel Chemical Entities
The modification of a core heterocyclic structure is a fundamental strategy in medicinal chemistry and materials science for generating novel molecules with tailored properties. The derivatization of This compound offers theoretical pathways to new chemical entities, although specific examples in the scientific literature are not extensively documented. To understand the potential, one can again look to the chemistry of the more common N-sulfonyl-1,3-oxazolidin-2-ones .
These related compounds can be synthesized from readily available chiral starting materials like α-amino acids. The process typically involves the reduction of the amino acid to the corresponding N-protected amino alcohol, followed by cyclization. A variety of N-arylsulfonyl-1,3-oxazolidin-2-ones have been prepared using this strategy, demonstrating the feasibility of introducing diverse sulfonyl groups.
The derivatization of such N-sulfonylated oxazolidinones can occur at several positions. For example, the oxazolidinone ring itself can be a target for modification. The N-sulfonyl group acts as a potent electron-withdrawing group, influencing the reactivity of the heterocyclic ring.
A prominent application of related oxazolidinone structures is in the synthesis of antibacterial agents. The oxazolidinone ring is a key pharmacophore in drugs like Linezolid. The general structure often involves an N-aryl substituent and a functionalized side chain at the C5 position. Synthetic routes frequently rely on building the oxazolidinone ring from chiral precursors, such as (R)-glycidyl butyrate, which reacts with aryl isocyanates or carbamates. These syntheses showcase how the core can be systematically modified to produce a diverse library of bioactive molecules.
The table below illustrates examples of derivatization starting from related oxazolidinone precursors to generate novel or more complex chemical structures.
| Starting Material Precursor | Reagents/Conditions | Product | Application/Significance |
| Chiral 4-substituted-2-oxazolone | Ru(II)-NHC complex, H₂ | Chiral 4-substituted-2-oxazolidinone | Precursor to chiral β-amino alcohols and bisoxazoline ligands |
| (D)- or (L)-Amino acid | 1. Reduction 2. N-Arylsulfonylation 3. Carbonylation (BTC, Et₃N) | N-Arylsulfonyl-1,3-oxazolidin-2-one | Synthesis of novel chiral sulfonamides |
| α,β-Unsaturated N-acylated oxazolidin-2-one | Alkyl thiols, Bifunctional catalyst | Chiral β-thioalkyl derivative | Asymmetric synthesis of optically active sulfur compounds nih.gov |
| N-Phenylcarbamic acid methyl ester | n-BuLi, R-(-)-Glycidyl butyrate | N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone | Intermediate for oxazolidinone antibacterial agents |
This table presents derivatizations of analogous 1,3-oxazolidinone systems due to the lack of specific literature on this compound.
The potential derivatization of This compound could theoretically involve reactions such as ring-opening, substitution at the carbon atoms of the ring, or modification of the phenyl group on the sulfonyl moiety. These transformations could yield novel amino alcohols, sulfonamides, or other heterocyclic systems of interest in synthetic and medicinal chemistry. However, the realization of this potential awaits further investigation into the synthesis and reactivity of this specific heterocyclic compound.
Theoretical and Computational Investigations of 2 Benzenesulfonyl 1,2 Oxazolidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of oxazolidine (B1195125) systems. It offers a balance between computational cost and accuracy, making it suitable for studying reaction mechanisms, predicting selectivity, and analyzing molecular conformations.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed step-by-step mechanisms, including the structures of transient transition states and intermediates.
For instance, a DFT mechanistic study on the reaction between benzenesulfonyl azide (B81097) and an oxabicyclic alkene, a process that can lead to related N-sulfonylated heterocyclic structures, has identified and compared different reaction pathways. beilstein-archives.org Two primary pathways were computationally evaluated:
Path A: A [3+2] cycloaddition reaction between the benzenesulfonyl azide and the alkene to form triazoline intermediates (A_Endo and A_Exo), followed by the extrusion of dinitrogen (N₂) to yield the final product. beilstein-archives.org
Path B: An initial extrusion of dinitrogen from benzenesulfonyl azide to form a highly reactive singlet nitrene intermediate (3A), which then inserts into the olefinic bond of the alkene. beilstein-archives.org
The calculations revealed that the formation of the triazoline intermediates in Path A is both kinetically and thermodynamically favored over the formation of the nitrene intermediate in Path B. beilstein-archives.org The rate-determining step for the favored pathway (Path A) was identified as the dinitrogen extrusion from the triazoline intermediates. beilstein-archives.org
The table below summarizes the key energetic data from the DFT study, highlighting the preference for Path A.
| Reaction Step | Species | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Path A: Cycloaddition (Endo) | TS1_Endo | 17.3 | -32.7 |
| Path A: N₂ Extrusion (Endo) | TS2_Endo | 32.3 | - |
| Path B: N₂ Extrusion | TS3 | 38.9 | 11.8 |
| Path B: Nitrene Insertion (Endo) | TS4_Endo | - | - |
| Data derived from a DFT study on a related system. beilstein-archives.org |
Furthermore, DFT studies on analogous systems, such as the coupling of CO₂ and aziridines to form oxazolidinones, have provided detailed mechanisms involving the initial ring-opening of the aziridine, a process promoted by ligand interactions. shu.ac.uk Similarly, the intramolecular ring closure of N-alkoxycarbonyl amino epoxides to form oxazolidin-2-ones has been shown through theoretical calculations to proceed with high regio- and stereoselection. researchgate.net
DFT calculations can accurately predict the outcomes of chemical reactions where multiple isomers could be formed. By comparing the activation energies of different reaction pathways, chemists can determine the most likely product.
In the reaction of benzenesulfonyl azide with an oxabicyclic alkene, DFT calculations predicted that the formation of the endo product (P_Endo) is kinetically favored over the exo product (P_Exo) by 6.6 kcal/mol. beilstein-archives.org This prediction of stereoselectivity is based on the lower activation energy required for the transition state leading to the endo product (TS2_Endo). beilstein-archives.org
Theoretical calculations have also been used to confirm the complete regio- and stereoselection observed in the conversion of threo-N-alkoxycarbonylamino epoxides into trans-4,5-disubstituted-2-oxazolidin-2-ones. researchgate.net These studies explain the observed selectivity by analyzing the stability of the transition states involved in the cyclocarbamation reaction, confirming that the intramolecular attack of the carbamate (B1207046) is preferred over an intermolecular attack by a solvent molecule. researchgate.netresearchgate.net The ability to predict such selectivity is crucial in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. researchgate.net
The three-dimensional shape (conformation) of the 2-(benzenesulfonyl)-1,2-oxazolidine ring and the electronic interactions within it are critical to its reactivity. The five-membered oxazolidine ring is not planar and exists in various puckered conformations. The bulky and electron-withdrawing benzenesulfonyl group attached to the nitrogen atom significantly influences this conformational equilibrium.
A key stereoelectronic interaction governing the behavior of oxazolidines is the anomeric effect. rsc.org This effect involves a stabilizing hyperconjugative interaction where a lone pair of electrons from the endocyclic oxygen atom donates into the antibonding orbital (σ*) of the adjacent C-N bond. rsc.org This interaction is strongest when the lone pair orbital and the antibonding orbital are properly aligned, which occurs in specific ring conformations. This delocalization of electrons stabilizes the molecule and can influence bond lengths and reactivity. rsc.org Such hyperconjugative interactions play a significant role in stabilizing transition states during reactions, effectively lowering the activation energy for certain chemical transformations. rsc.org
Quantum Chemical Calculations of Electronic Structure and Bonding
Beyond DFT, other quantum chemical methods are employed to analyze the electronic landscape of molecules like this compound. Natural Bond Orbital (NBO) analysis is a particularly powerful technique used to translate the complex wave function of a molecule into a more intuitive chemical picture of Lewis structures, lone pairs, and charge distribution. researchgate.net
NBO analysis can quantify the hyperconjugative interactions discussed previously. rsc.orgresearchgate.net For the oxazolidine ring, it would reveal the donation of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of neighboring bonds. These interactions lead to bond orders that are not perfect single or double bonds, but rather fractional values, indicating electron delocalization. researchgate.net
The table below presents hypothetical, yet representative, Wiberg bond orders for the key bonds in the this compound ring, as would be calculated by NBO analysis. These values illustrate how the bonding deviates from an idealized Lewis structure due to stereoelectronic effects.
| Bond | Hypothetical Wiberg Bond Order | Interpretation |
| C-O (in ring) | 0.95 | Slightly weakened due to lone pair donation away from the bond. |
| C-N (in ring) | 0.93 | Weakened by hyperconjugative donation into its σ* orbital. |
| N-S | 1.10 | Strengthened by delocalization from nitrogen lone pair. |
| S=O | 1.85 | High double bond character, typical for sulfonyl groups. |
| These values are illustrative and based on principles from NBO analyses of similar heterocyclic systems. researchgate.net |
Such analyses provide a quantitative basis for understanding the electronic structure and the nature of chemical bonds within the molecule. researchgate.netnih.gov
Computational Design of New Reactions and Derivatives
The insights gained from theoretical and computational studies are not merely explanatory; they are also predictive and serve as a foundation for the rational design of new molecules and reactions. By understanding the mechanisms and the factors controlling selectivity, chemists can computationally screen for new derivatives of this compound with enhanced properties or for novel reactions with improved efficiency and selectivity.
For example, by computationally modeling the effect of different substituents on the benzene (B151609) ring of the sulfonyl group or on the carbon backbone of the oxazolidine ring, researchers can predict how these modifications would alter the electronic properties and steric profile of the molecule. This allows for the in-silico evaluation of potential synthetic targets without the immediate need for extensive laboratory work. One could computationally test various electron-donating or electron-withdrawing groups to fine-tune the reactivity of the molecule for a specific application, such as designing more efficient catalysts or precursors for asymmetric synthesis. researchgate.netmdpi.com This predictive power accelerates the discovery and development of novel chemical entities and synthetic methodologies.
Future Research Directions and Outlook
Exploration of Undiscovered Synthetic Pathways for N-Sulfonyl-1,2-oxazolidines
The development of novel and efficient synthetic routes to N-sulfonyl-1,2-oxazolidines, including the title compound, represents a fundamental area for future investigation. While some methods for the synthesis of the broader oxazolidinone class are well-established, such as those starting from amino alcohols, the specific installation of the N-sulfonyl group and the formation of the 1,2-oxazolidine ring system present unique challenges and opportunities. nih.govmdpi.com
Future research is anticipated to focus on several key areas:
Transition-Metal-Catalyzed Cyclizations: The exploration of novel transition-metal-catalyzed reactions, such as those involving palladium, copper, or gold, could provide direct and atom-economical pathways to the N-sulfonyl-1,2-oxazolidine core. nih.gov For instance, the development of intramolecular cyclization reactions of appropriately functionalized sulfonamide precursors could offer a powerful strategy.
Organocatalytic Approaches: The use of organocatalysts to promote the enantioselective formation of the oxazolidine (B1195125) ring is a promising avenue. This could involve the asymmetric cyclization of prochiral substrates, offering a metal-free alternative for the synthesis of enantioenriched N-sulfonyl-1,2-oxazolidines.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related oxazolidinone structures. mdpi.com Future studies will likely explore the adaptation of these techniques for the rapid and efficient production of N-sulfonyl-1,2-oxazolidines.
Flow Chemistry: Continuous flow methodologies could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of these compounds. The development of robust flow-based protocols would be a significant step towards their practical application in larger-scale synthetic endeavors.
A key objective will be the development of modular and versatile synthetic strategies that allow for the introduction of a wide range of substituents on both the oxazolidine ring and the benzenesulfonyl group, thereby enabling the generation of diverse compound libraries for screening and optimization in various applications.
Development of Highly Selective Catalytic Asymmetric Transformations Utilizing this Scaffold
The inherent chirality of 2-(Benzenesulfonyl)-1,2-oxazolidine makes it an attractive candidate for development as a chiral ligand or auxiliary in asymmetric catalysis. The future in this area lies in harnessing the stereochemical information embedded within this scaffold to control the outcome of a wide array of chemical transformations.
Prospective research directions include:
Design of Novel Chiral Ligands: The modification of the this compound framework to incorporate coordinating atoms, such as phosphorus, nitrogen, or sulfur, could lead to the development of novel classes of chiral ligands for transition-metal catalysis. The rigid five-membered ring can provide a well-defined chiral environment around the metal center, inducing high levels of enantioselectivity in reactions such as hydrogenations, cross-couplings, and allylic alkylations.
Organocatalyst Development: The scaffold itself, or derivatives thereof, could function as a chiral organocatalyst. The sulfonamide nitrogen and the ring oxygen could act as hydrogen bond donors or acceptors, activating substrates and controlling the stereochemical course of reactions like aldol (B89426) additions, Michael additions, and Diels-Alder reactions.
Phase-Transfer Catalysis: Chiral N-sulfonyl-1,2-oxazolidine derivatives could be explored as phase-transfer catalysts for asymmetric transformations under biphasic conditions. This would offer advantages in terms of catalyst recovery and recycling, contributing to more sustainable chemical processes.
A significant challenge and opportunity will be to establish a clear structure-activity relationship, understanding how modifications to the scaffold influence the selectivity and efficiency of the catalytic system.
In-depth Mechanistic Elucidation of Complex Reaction Sequences
A thorough understanding of the reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. For reactions involving this compound, a number of mechanistic questions remain to be answered, representing a key area for future research.
Future investigations will likely employ a combination of experimental and computational techniques to:
Probe Reaction Intermediates: The identification and characterization of transient intermediates in reactions involving the N-sulfonyl-1,2-oxazolidine ring are crucial. Techniques such as in-situ NMR spectroscopy, mass spectrometry, and trapping experiments will be invaluable in this regard.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide detailed insights into reaction pathways, transition state geometries, and the origins of stereoselectivity. researchgate.net These studies can help to rationalize experimental observations and guide the design of more efficient and selective reactions.
Stereochemical Models: The development of predictive stereochemical models for reactions utilizing this scaffold as a chiral auxiliary or ligand will be a major goal. Understanding the non-covalent interactions that govern the transfer of chirality will be essential for its broader application. For instance, stereoselective cycloadditions involving N-sulfonylaziridines have been shown to proceed through an intimate ion-pair mechanism, and similar detailed studies for N-sulfonyl-1,2-oxazolidines are warranted. nih.gov
By unraveling the intricate details of these reaction sequences, chemists can move beyond empirical optimization and towards a more predictive and design-oriented approach to synthesis.
Expansion of Synthetic Applications in Stereoselective Synthesis and Complex Molecule Construction
The ultimate testament to the utility of a new synthetic tool is its successful application in the construction of complex and biologically relevant molecules. The this compound scaffold holds considerable promise as a chiral building block and auxiliary in stereoselective synthesis. wikipedia.org
Future research will undoubtedly focus on expanding its synthetic utility in the following areas:
As a Chiral Auxiliary: The N-benzenesulfonyl group can act as a powerful activating and stereodirecting group. Future work will likely explore its use in a wider range of diastereoselective reactions, such as alkylations, aldol reactions, and conjugate additions, followed by facile removal of the auxiliary to reveal the desired chiral products. researchgate.net The ability to remove the sulfonyl group is a key feature that enhances the utility of such auxiliaries. nih.gov
Synthesis of Bioactive Molecules: The oxazolidinone ring is a common motif in many pharmaceuticals and natural products. nih.govresearchgate.netrsc.orgnih.gov The N-sulfonyl-1,2-oxazolidine scaffold can serve as a versatile starting material for the synthesis of novel analogues of these compounds, potentially leading to the discovery of new therapeutic agents. For instance, benzimidazole-sulfonyl derivatives have shown a range of biological activities. nih.gov
Total Synthesis of Natural Products: The stereochemical control offered by the this compound scaffold makes it an attractive tool for the total synthesis of complex natural products. Its application in the construction of challenging stereocenters could streamline synthetic routes and provide access to previously inaccessible molecular architectures.
Diversity-Oriented Synthesis: The development of robust synthetic routes to a variety of substituted N-sulfonyl-1,2-oxazolidines will enable their use in diversity-oriented synthesis to generate libraries of complex and diverse small molecules for high-throughput screening.
The successful application of this scaffold in the synthesis of a range of complex and valuable molecules will solidify its position as a powerful tool in the arsenal (B13267) of the synthetic organic chemist.
Q & A
Basic Question: What are the recommended synthetic routes and characterization methods for 2-(Benzenesulfonyl)-1,2-oxazolidine?
Answer:
The synthesis of this compound typically involves sulfonylation of oxazolidine derivatives using benzenesulfonyl chloride under controlled conditions. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts .
- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions, as suggested by storage guidelines for sulfonamide precursors .
- Characterization : Employ NMR (e.g., H, C) to confirm sulfonyl group integration and MS for molecular weight validation. Structural elucidation can be supported by comparing SMILES-derived computational data with experimental results .
Advanced Question: How can researchers integrate theoretical frameworks to study the electronic effects of the benzenesulfonyl group in this compound?
Answer:
Theoretical frameworks such as molecular orbital theory or density functional theory (DFT) can elucidate electronic interactions. Methodological steps include:
- Computational Modeling : Use software like Gaussian or ORCA to calculate electron density maps, focusing on the sulfonyl group’s electron-withdrawing effects on the oxazolidine ring .
- Experimental Correlation : Pair computational data with spectroscopic results (e.g., IR stretching frequencies for S=O bonds) to validate theoretical predictions. This aligns with evidence-based inquiry principles linking empirical data to conceptual models .
Basic Question: What are the stability considerations for handling and storing this compound?
Answer:
Stability is influenced by:
- Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal decomposition, as recommended for structurally similar sulfonamides .
- Incompatible Materials : Avoid strong oxidizing agents (e.g., peroxides) and moisture, which may trigger hazardous reactions (e.g., sulfonic acid formation) .
Advanced Question: How can factorial design optimize reaction conditions for synthesizing this compound?
Answer:
A 2 factorial design can systematically evaluate variables:
- Factors : Temperature (25°C vs. 0°C), solvent polarity (DCM vs. THF), and stoichiometry (1:1 vs. 1:1.2 sulfonyl chloride:oxazolidine).
- Response Variables : Yield, purity (HPLC), and reaction time.
- Analysis : Use ANOVA to identify significant factors. For example, low temperatures may reduce side reactions but prolong reaction times, requiring trade-off analysis .
Advanced Question: How should researchers address contradictions in reported biological activity data for sulfonamide derivatives like this compound?
Answer:
Contradictions often arise from methodological variability. Resolve discrepancies by:
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. For instance, cytotoxicity variations may stem from differing solvent carriers (DMSO vs. ethanol) .
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., OECD guidelines for ecotoxicity testing) to isolate compound-specific effects from methodological artifacts .
Advanced Question: What mechanistic studies are recommended to probe the reactivity of this compound in nucleophilic environments?
Answer:
Mechanistic investigations should combine kinetic and spectroscopic methods:
- Kinetic Profiling : Monitor reaction rates under varying pH and nucleophile concentrations (e.g., using azide ions) to infer transition states.
- Isotopic Labeling : Use O-labeled water to trace hydrolysis pathways via mass spectrometry .
- Computational Support : Simulate nucleophilic attack trajectories on the sulfonyl group using DFT to identify reactive sites .
Basic Question: What safety protocols are critical when working with this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation risks, as sulfonamides may release toxic vapors under heating .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can researchers design ecotoxicological studies for this compound?
Answer:
- Test Organisms : Use model species (e.g., Daphnia magna, Danio rerio) per OECD 202/203 guidelines.
- Endpoints : Measure acute toxicity (LC), bioaccumulation potential (log P), and biodegradability (BOD/COD ratios) .
- Analytical Methods : Quantify environmental persistence via HPLC-MS/MS and assess soil mobility using column leaching tests .
Advanced Question: What strategies can resolve spectral ambiguities in characterizing this compound?
Answer:
- 2D NMR : Employ HSQC and HMBC to assign overlapping H signals (e.g., oxazolidine ring protons).
- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and bond lengths .
- Comparative Analysis : Cross-reference with databases (PubChem, Reaxys) to validate spectral libraries .
Advanced Question: How can substituent effects on the benzene ring influence the chemical reactivity of this compound?
Answer:
- Electron-Donating Groups (EDGs) : Para-substituted EDGs (e.g., -OCH) may destabilize the sulfonyl group via resonance, reducing electrophilicity.
- Electron-Withdrawing Groups (EWGs) : Meta-substituted EWGs (e.g., -NO) enhance sulfonyl group stability, as seen in related benzenesulfonyl chlorides .
- Experimental Validation : Synthesize derivatives and compare reaction kinetics (e.g., hydrolysis rates) to establish structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
